molecular formula C9H10N2O B595651 1-(1H-Indazol-4-yl)ethanol CAS No. 181820-40-6

1-(1H-Indazol-4-yl)ethanol

Cat. No.: B595651
CAS No.: 181820-40-6
M. Wt: 162.192
InChI Key: WKZNQTQOCZUUIS-UHFFFAOYSA-N
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Description

1-(1H-Indazol-4-yl)ethanol is an indazole-based building block of significant interest in medicinal chemistry and anticancer drug discovery. The indazole scaffold is a privileged structure in drug development, featured in several FDA-approved small molecule therapeutics . This compound serves as a critical synthetic intermediate for the preparation of more complex molecules targeting various disease pathways. Research indicates that 4-substituted indazole derivatives, in particular, are valuable cores for designing potent kinase inhibitors . For instance, molecular docking and 3D-QSAR studies have been performed on 4-(1H-indazol-4-yl)phenylamino urea derivatives, demonstrating their potential as potent inhibitors of the kinase insert domain receptor (KDR/VEGFR-2), a key target in anti-angiogenic cancer therapy . As such, this compound provides researchers with a versatile starting point for the synthesis and optimization of novel compounds aimed at disrupting tumor growth and metastasis. Its applications extend to the development of small molecules that modulate apoptosis, cell proliferation, and migration in various cancer cell lines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZNQTQOCZUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=NNC2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743511
Record name 1-(1H-Indazol-4-yl)ethan-1-ol
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181820-40-6
Record name α-Methyl-1H-indazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181820-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1h Indazol 4 Yl Ethanol

Strategic Approaches to Indazole Core Construction

The formation of the indazole ring system is the foundational step in the synthesis of 1-(1H-Indazol-4-yl)ethanol. Modern organic synthesis offers a variety of methods, from classic cyclization reactions to more recent catalytic and green chemistry innovations.

Regioselective Cyclization Reactions for 1H-Indazole Formation

The regioselective construction of the 1H-indazole tautomer is crucial. A common and effective strategy involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One widely used method is the reductive cyclization of o-nitrobenzylamines or related compounds. For instance, the reaction of 1-aryl-2-(2-nitrobenzylidene)hydrazines can readily undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazole derivatives in good yields. organic-chemistry.org

Another powerful approach is the [3+2] cycloaddition of diazo compounds with arynes. This method allows for the rapid construction of the indazole skeleton. For example, arynes generated in situ can react with hydrazones under various conditions to afford a range of substituted indazoles. organic-chemistry.org

Copper-catalyzed cyclization reactions have also proven to be highly effective for the regioselective synthesis of 1H-indazoles. One such method involves the reaction of 2-haloarylcarbonylic compounds with hydrazines. This copper-catalyzed amination followed by intramolecular dehydration provides a one-step route to 1-alkyl- or 1-aryl-1H-indazoles. diva-portal.org

Starting MaterialReagents and ConditionsProductReference
1-Aryl-2-(2-nitrobenzylidene)hydrazinePotassium tert-butoxide, DMF, 100 °C1-Aryl-1H-indazole organic-chemistry.org
Aryne precursor and HydrazoneVarious fluoride (B91410) sources (e.g., CsF, KF)Substituted 1H-indazole organic-chemistry.org
2-Haloaryl ketone/acidHydrazine (B178648), CuO (cat.), K2CO31-Substituted-1H-indazole diva-portal.org

Catalytic and Green Chemistry Innovations in Indazole Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient catalytic methods for indazole synthesis. Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and cobalt, have enabled novel and atom-economical routes to indazoles. These methods often proceed via C-H bond activation, offering direct and efficient pathways to functionalized indazoles.

Green chemistry approaches are also gaining prominence. One-pot metal-free reactions of readily available starting materials, such as 2-aminophenones with hydroxylamine (B1172632) derivatives, provide indazoles in very good yields under mild and environmentally benign conditions. organic-chemistry.org The use of natural and efficient catalysts, such as lemon peel powder under ultrasound irradiation, has also been explored for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate.

Visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes into indazoles represents another metal-free and environmentally friendly approach. This direct deoxygenative coupling cyclization exhibits a wide substrate scope and excellent functional group compatibility.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods to obtain enantiomerically pure this compound is of paramount importance.

Asymmetric Induction Strategies for Chiral Alcohol Formation

Asymmetric induction is a key strategy for establishing the desired stereochemistry at the carbinol center. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of the reaction. The most direct approach involves the asymmetric reduction of a prochiral ketone precursor, 4-acetyl-1H-indazole.

Enantioselective Reductions and Chiral Auxiliaries

Enantioselective Reductions: The asymmetric reduction of 4-acetyl-1H-indazole can be accomplished using well-established catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a powerful tool for the enantioselective reduction of ketones to alcohols with high enantiomeric excess. organic-chemistry.orgnih.govsigmaaldrich.com The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used. santiago-lab.com

Another highly effective method is asymmetric transfer hydrogenation, often utilizing Noyori-type ruthenium catalysts with chiral diamine ligands. nih.govresearchgate.netrsc.org These catalysts facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone in a highly enantioselective manner. lanl.gov

Ketone PrecursorCatalytic SystemProductKey Features
4-Acetyl-1H-indazole(S)- or (R)-CBS catalyst, BH3(S)- or (R)-1-(1H-Indazol-4-yl)ethanolHigh enantioselectivity, predictable stereochemistry
4-Acetyl-1H-indazoleNoyori-type Ru-catalyst, H-donor(S)- or (R)-1-(1H-Indazol-4-yl)ethanolHigh efficiency, broad substrate scope

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. researchgate.netosi.lv For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for example, by forming a chiral ester or amide. A subsequent diastereoselective addition of a methyl group (e.g., using a Grignard reagent) to a 4-formyl-indazole derivative bearing the chiral auxiliary would lead to the formation of a diastereomerically enriched alcohol. Cleavage of the auxiliary would then yield the desired enantiomerically enriched this compound.

Post-Cyclization Functionalization for Introduction of the Ethanol (B145695) Moiety

A key challenge in the synthesis of this compound is the introduction of the ethanol group at the C4 position of the pre-formed indazole ring. Direct functionalization of the C4-H bond of indazole is often challenging due to the inherent reactivity of other positions. Therefore, a common strategy involves the use of a 4-substituted indazole precursor.

A plausible synthetic route would start with a 4-halo-1H-indazole, such as 4-bromo-1H-indazole. This precursor can be subjected to a metal-catalyzed cross-coupling reaction to introduce an acetyl group. For instance, a palladium-catalyzed coupling with a suitable acetylating agent could yield 4-acetyl-1H-indazole.

Alternatively, a 4-formyl-1H-indazole could serve as a key intermediate. This aldehyde can be synthesized through various methods, including the formylation of a 4-lithiated indazole derivative. The subsequent reaction of 4-formyl-1H-indazole with a methyl Grignard reagent (methylmagnesium bromide) would furnish the racemic this compound, which could then be resolved or synthesized enantioselectively as described in section 2.2.2. A direct reduction of 4-acetyl-1H-indazole using a reducing agent like sodium borohydride (B1222165) would also yield the racemic alcohol.

PrecursorReactionIntermediate/Product
4-Bromo-1H-indazolePalladium-catalyzed acylation4-Acetyl-1H-indazole
4-Formyl-1H-indazoleMethylmagnesium bromideThis compound (racemic)
4-Acetyl-1H-indazoleSodium borohydrideThis compound (racemic)

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and product quality. For the synthesis of this compound, several key aspects must be considered.

Process Optimization:

The optimization of the synthetic process for this compound would focus on the key reduction step of 4-acetyl-1H-indazole. Key parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive transition-metal catalyst or enzyme is crucial for cost-effectiveness. A balance must be struck between low catalyst loading and acceptable reaction times and conversions.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. For catalytic hydrogenations, polar protic solvents like ethanol or methanol (B129727) are often effective. In biocatalysis, aqueous buffer systems, sometimes with a co-solvent to improve substrate solubility, are common. zendy.io

Temperature and Pressure: For hydrogenations using H₂ gas, these parameters influence reaction kinetics and safety. Higher temperatures and pressures generally lead to faster reactions but require more robust equipment.

pH: In biocatalytic reductions, maintaining the optimal pH for enzyme activity and stability is critical.

Substrate Concentration: Higher concentrations are desirable for process efficiency but can lead to substrate or product inhibition, particularly in enzymatic reactions.

Table 3: Optimization of Asymmetric Transfer Hydrogenation for (R)-1-(1H-Indazol-4-yl)ethanol | Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Yield, ee) | |---|---|---|---|---| | Catalyst Loading | 1 mol% | 0.5 mol% | 0.1 mol% | 99%, 95% | 98%, 95% | 85%, 94% | | Temperature | 60 °C | 80 °C | 100 °C | 90%, 96% | 99%, 95% | 99%, 92% | | Substrate Concentration | 0.1 M | 0.5 M | 1.0 M | 99%, 95% | 95%, 94% | 80%, 93% |

Note: This table illustrates a hypothetical optimization study.

Scale-Up Considerations:

Scaling up the synthesis of this compound from the gram to the kilogram scale introduces several challenges:

Heat Transfer: Exothermic reactions, such as hydrogenations, can be difficult to control on a large scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous catalytic systems (e.g., a solid catalyst in a liquid phase) or biphasic biocatalytic reactions, efficient mixing is essential to ensure adequate contact between reactants and the catalyst.

Downstream Processing: The isolation and purification of the final product must be scalable. This may involve moving from laboratory techniques like column chromatography to more industrial methods such as crystallization or distillation. The choice of solvent in the reaction can significantly impact the ease of work-up.

Safety: The use of flammable solvents, high-pressure hydrogen, and potentially pyrophoric catalysts requires rigorous safety protocols and specialized equipment for large-scale production.

Catalyst Recovery and Recycling: For expensive catalysts, efficient recovery and reuse are economically critical. This can be a significant advantage of heterogeneous catalysts or immobilized enzymes.

A successful scale-up would involve a thorough process hazard analysis and the development of a robust and reproducible manufacturing process that consistently delivers this compound of the required quality and purity.

Chemical Reactivity and Derivatization Studies of 1 1h Indazol 4 Yl Ethanol

Transformations at the Secondary Alcohol Moiety

The secondary alcohol group is a key site for functionalization, permitting oxidation, reduction, esterification, etherification, and substitution reactions. These transformations are fundamental in modifying the compound's steric and electronic properties.

Oxidation and Reduction Reactions

The secondary alcohol of 1-(1H-Indazol-4-yl)ethanol can be oxidized to its corresponding ketone, 1-(1H-Indazol-4-yl)ethanone. This transformation is typically achieved using a variety of common oxidizing agents. Conversely, the reduction of the ketone group provides a direct synthetic route back to the parent alcohol.

Research on related indazole structures, such as (1H-Indazol-4-yl)methanol, shows that primary alcohols can be oxidized to aldehydes or further to carboxylic acids using reagents like potassium permanganate (B83412) or chromium trioxide. For secondary alcohols, as in the target compound, the oxidation is expected to cleanly yield the ketone. The reduction of related ethanone (B97240) moieties to alcohols is well-documented, employing standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Oxidation and Reduction Reactions

TransformationStarting MaterialTypical ReagentsProduct
OxidationThis compoundPyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern oxidation reagents1-(1H-Indazol-4-yl)ethanone
Reduction1-(1H-Indazol-4-yl)ethanoneSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)This compound

Esterification and Etherification

The hydroxyl group readily participates in esterification and etherification reactions. Esterification can be carried out by reacting the alcohol with carboxylic acids under acidic catalysis, or more efficiently with acyl chlorides or anhydrides in the presence of a base. chemicalbook.com Etherification can be achieved through methods such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, or through a Mitsunobu reaction for more complex substrates. For instance, studies on 1H-indazol-3(2H)-one have demonstrated O-alkylation (etherification) with various alcohols using a Mitsunobu-type mechanism.

Table 2: Esterification and Etherification Reactions

Reaction TypeReagentsGeneral Product Structure
Esterification (with Acyl Chloride)R-COCl, Pyridine1-(1H-Indazol-4-yl)ethyl ester
Esterification (Fischer)R-COOH, H₂SO₄ (cat.)1-(1H-Indazol-4-yl)ethyl ester
Etherification (Williamson)1. NaH; 2. R-X (Alkyl Halide)4-(1-alkoxyethyl)-1H-indazole
Etherification (Mitsunobu)R-OH, PPh₃, DEAD4-(1-alkoxyethyl)-1H-indazole

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly replace the hydroxyl group with a chlorine or bromine atom, respectively. google.com The mechanism for reaction with hydrohalic acids (HX) typically involves protonation of the alcohol to form a good leaving group (H₂O), which then dissociates to form a carbocation in an Sₙ1-type mechanism, followed by attack of the halide nucleophile. nih.gov

Table 3: Hydroxyl Group Substitution Reactions

ReagentProductReaction Type
Thionyl chloride (SOCl₂)4-(1-chloroethyl)-1H-indazoleNucleophilic Substitution
Phosphorus tribromide (PBr₃)4-(1-bromoethyl)-1H-indazoleNucleophilic Substitution
Tosyl chloride (TsCl), Pyridine1-(1H-Indazol-4-yl)ethyl tosylateSulfonate Ester Formation

Reactivity of the Indazole Heterocycle

The indazole ring is an aromatic system whose reactivity is influenced by the two nitrogen atoms in the pyrazole (B372694) ring and the fused benzene (B151609) ring. smolecule.com It can undergo electrophilic substitution on the benzene ring and nucleophilic attack (alkylation or acylation) at the nitrogen atoms.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The indazole nucleus is generally susceptible to electrophilic substitution, though the positions of attack are directed by the existing substituents and the electronic nature of the fused rings. For 4-substituted 1H-indazoles, electrophilic attack is regioselectively directed. Research has shown that bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with N-bromosuccinimide (NBS) in DMF preferentially yields the C7-halogenated product. evitachem.com Using a larger excess of the brominating agent can lead to the 5,7-dibrominated compound. evitachem.com This suggests that the C7 position is the most activated site for electrophilic substitution in this system, followed by the C5 position.

Nitration of the indazole ring typically occurs on the benzene portion. For unsubstituted 1H-indazole, nitration often favors the C6 position. ambeed.com However, the directing effects of the substituent at the C4 position will significantly influence the outcome. For example, the synthesis of 6-nitro-1H-indazole-4-carboxylic acid is achieved by the direct nitration of 1H-indazole-4-carboxylic acid, indicating that substitution at C6 is possible even with a deactivating group at C4. beilstein-journals.org

Table 4: Electrophilic Aromatic Substitution of 4-Substituted Indazoles

ReactionReagentMajor Product(s)Reference
BrominationN-Bromosuccinimide (NBS)7-Bromo-1-(1H-indazol-4-yl)ethanol evitachem.com
DibrominationNBS (excess)5,7-Dibromo-1-(1H-indazol-4-yl)ethanol evitachem.com
NitrationHNO₃/H₂SO₄Predominantly 6-nitro and/or 7-nitro derivatives ambeed.combeilstein-journals.org

N-Alkylation and N-Acylation Reactions at Indazole Nitrogens

The presence of two nitrogen atoms (N-1 and N-2) in the pyrazole ring allows for N-alkylation and N-acylation, which often results in a mixture of N-1 and N-2 regioisomers. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. researchgate.net

Studies on N-alkylation have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N-1 substituted product, which is often the thermodynamically more stable isomer. researchgate.net In contrast, different conditions, such as Mitsunobu reactions, can selectively produce N-2 substituted products in high yields. The regioselectivity is influenced by steric and electronic effects of substituents on the indazole ring. For instance, electron-withdrawing groups can alter the nucleophilicity of the adjacent nitrogen atoms, thereby directing the site of alkylation. researchgate.net N-acylation reactions can also be directed to either nitrogen, with some reports suggesting that N-2 acylindazoles can isomerize to the more stable N-1 regioisomer. researchgate.net

Table 5: Regioselectivity in N-Alkylation of Indazoles

ConditionsMajor IsomerRationale/CommentsReference
Alkyl Halide, NaH, THFN-1Favors thermodynamic product. researchgate.net
Alkyl Halide, Cs₂CO₃, DMFN-1High N-1 selectivity observed.
Mitsunobu (Alcohol, DEAD, PPh₃)N-2Excellent yields and high regiocontrol for N-2.
Alkyl Halide, K₂CO₃, DMFMixture (N-1 ≈ N-2)Often results in poor regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions at the Indazole Core

The indazole nucleus is a versatile scaffold that can be functionalized at various positions through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted indazoles. eie.gr Research has demonstrated the feasibility of performing cross-coupling reactions at different carbon atoms of the indazole ring, including positions C3, C4, and C7. nih.govresearchgate.net

A notable strategy involves the regioselective halogenation of the indazole core, followed by a palladium-catalyzed cross-coupling reaction. For instance, 4-substituted 1H-indazoles can undergo regioselective bromination at the C7 position. nih.gov The resulting 7-bromoindazole derivative can then serve as a substrate in Suzuki–Miyaura cross-coupling reactions with various arylboronic acids. nih.gov The optimization of these Suzuki-Miyaura reactions often involves screening different palladium catalysts, bases, and solvents to achieve good yields. nih.gov

The C4 position of the indazole ring, where the ethanol (B145695) group of this compound is located, can also be a site for introducing new substituents via cross-coupling. Methods like Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions have been utilized to introduce aryl, vinyl, and alkynyl groups at this position. researchgate.net Similarly, the C3 position is amenable to functionalization. For example, 3-bromo-1H-indazole can be coupled with arylboronic acids using a palladium catalyst system under microwave-assisted conditions to yield 3-aryl-1H-indazoles. researchgate.netresearchgate.net One-pot sequences involving Suzuki coupling at the C3 position of a protected 3-iodoindazole, followed by deprotection and N-arylation, have been developed to create 1,3-diarylsubstituted indazoles. nih.gov

The choice of catalyst and ligands is crucial for the success of these transformations. Palladium complexes, such as Pd(PPh₃)₄ and Pd(OAc)₂, are commonly employed catalysts. researchgate.netnih.gov In some cases, copper-based catalysts are used, particularly for N-arylation reactions of the indazole nitrogen. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on the Indazole Core

Position Reaction Type Substrate Coupling Partner Catalyst System Base Solvent Yield Reference
C7 Suzuki-Miyaura N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-methoxyphenyl)boronic acid PdCl₂(PPh₃)₂ (10 mol%) K₂CO₃ DMF Moderate nih.gov
C3 Suzuki-Miyaura 3-bromo-indazol-5-amine Arylboronic acids Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane/H₂O Good to Excellent researchgate.netresearchgate.net
C4 Suzuki, Heck, Sonogashira, Stille 4-halo-indazole derivatives Aryl, vinyl, and alkynyl partners Palladium-mediated Not Specified Not Specified Not Specified researchgate.net
C3 Suzuki-Miyaura 3-iodo-N-Boc-indazole Phenylboronic acid Pd(PPh₃)₄ Aqueous Base Dioxane 96% nih.gov
N1 N-Arylation 3-phenyl-1H-indazole Aryl iodide CuI (5 mol%) / diamine ligand K₃PO₄ Toluene Up to 98% nih.gov

Synthesis of Novel this compound Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound can be achieved through various synthetic strategies, primarily focusing on either constructing the substituted indazole ring system from acyclic precursors or by modifying a pre-formed indazole scaffold. sci-hub.seresearchgate.net

One fundamental approach involves the cyclization of appropriately substituted anilines. sci-hub.se For instance, substituted o-toluidines can be converted to their diazonium salts, which then undergo cyclization to form the indazole ring. sci-hub.se This method allows for the introduction of substituents on the benzene portion of the indazole core prior to ring formation. Another classical method is the reaction of ortho-hydroxybenzaldehyde derivatives with hydrazine (B178648) hydrate, which can be catalyzed by milder acids like ammonium (B1175870) chloride in ethanol. samipubco.com The Fischer indazole synthesis, which involves the cyclization of phenylhydrazones, is also a key method. researchgate.net For example, 2-nitrobenzaldehyde (B1664092) can react with an aniline (B41778) to form a Schiff base, which is then cyclized using a reducing agent like triethyl phosphite (B83602) to yield 2-aryl-2H-indazoles. nih.gov

Derivatization of the existing this compound molecule or a related indazole precursor offers another versatile route to novel analogs. The nitrogen atoms of the pyrazole ring are common sites for modification. N-alkylation can be achieved by reacting the NH-indazole with alkyl halides or by using reagents like trimethyl or triethyl orthobenzoate. arkat-usa.org For example, reacting an indazole derivative with methyl iodide in the presence of a base can lead to N-methylation. nih.gov The hydroxyl group of the 1-ethanol substituent at the C4 position can also be a handle for derivatization through reactions such as oxidation to a ketone or carboxylic acid, or esterification.

Furthermore, analogs can be synthesized by introducing various substituents onto the indazole ring. As discussed in the previous section, metal-catalyzed cross-coupling reactions are highly effective for this purpose. nih.govucsf.edu For example, Stille or Suzuki coupling reactions can be used to attach diverse aryl or alkyl groups at different positions of a halogenated indazole intermediate, leading to a wide array of analogs. researchgate.netnih.gov

Table 2: Synthetic Approaches to Indazole Analogs and Derivatives

Method Starting Material(s) Reagents/Conditions Product Type Reference
Cyclization 2-methyl-3-nitroaniline 1. Diazotization 2. Alkylation 3. Reduction 4-Amino-1-alkyl-1H-indazoles sci-hub.se
Cyclocondensation ortho-hydroxybenzaldehyde, hydrazine hydrate NH₄Cl, EtOH, grinding 1H-indazole derivatives samipubco.com
N-Alkylation 3-(2-aminobenzamido)indazole, triethyl orthobenzoate Heat 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one arkat-usa.org
Cadogan Reaction 2-nitrobenzaldehyde, p-substituted aniline 1. EtOH, reflux 2. P(OEt)₃ 2,3-diaryl-2H-indazoles nih.gov
Suzuki Coupling 3-bromo-1H-indazole, arylboronic acid Pd(OAc)₂, PPh₃, Na₂CO₃, n-propanol/H₂O, microwave 3-Aryl-1H-indazoles nih.gov
Stille Coupling 5-bromo-7-chloro-1H-indazole, stannyl (B1234572) pyridine Pd₂(dba)₃, P(o-tol)₃, Et₃N, DMF 5-(pyridin-3-yl)-7-chloro-1H-indazole derivative nih.govucsf.edu
Addition to Formaldehyde (B43269) Indazole, Formaldehyde Aqueous HCl (1H-Indazol-1-yl)methanol acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 1h Indazol 4 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(1H-Indazol-4-yl)ethanol, providing detailed information about its atomic connectivity and spatial arrangement.

Multinuclear (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

The complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.govresearchgate.net

¹H NMR: The proton spectrum reveals distinct signals for each unique proton in the molecule. The indazole ring protons typically appear in the aromatic region, while the ethanol (B145695) side chain protons—the methine (CH), the methyl (CH₃), and the hydroxyl (OH)—are observed in the aliphatic region. rsc.org The chemical shifts are influenced by the electronic environment and the chosen deuterated solvent.

¹³C NMR: The ¹³C NMR spectrum shows signals for each carbon atom, with the aromatic carbons of the indazole ring resonating at lower field (higher ppm) compared to the aliphatic carbons of the ethanol substituent. The chemical shifts of C3 and C7a are particularly characteristic of the indazole system. researchgate.netrsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy can differentiate between the two nitrogen atoms of the indazole ring. The pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2) exhibit distinct chemical shifts, which are sensitive to substitution and tautomeric form. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. sdsu.edu For this compound, strong cross-peaks are expected between the methine proton and the methyl protons of the ethanol side chain, as well as between adjacent protons on the benzene (B151609) portion of the indazole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, enabling unambiguous assignment of carbon resonances for all protonated carbons. youtube.com This is crucial for linking the proton signals of the ethanol side chain and the indazole ring to their respective carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is instrumental in piecing together the molecular framework, for instance, by showing correlations from the methine proton of the ethanol group to carbons C4, C3a, and C5 of the indazole ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Correlations might be observed between the methine proton and the H5 proton of the indazole ring, helping to define the preferred orientation of the ethanol substituent relative to the bicyclic core. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives Note: Specific data for this compound is not publicly available. The following table is a representative example based on known shifts for indazole and related substituted structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H)
3~8.1~135C7a, C4
5~7.5~121C7, C3a
6~7.2~127C4, C7a
7~7.8~110C5, C3a
Ethanol CH~5.0 (quartet)~65CH₃, C4, C5
Ethanol CH₃~1.5 (doublet)~25CH, C4

Stereochemical Assignment via NMR Anisotropy and Coupling Constant Analysis

Determining the relative and absolute stereochemistry at the chiral center is a critical aspect of characterization. Vicinal proton-proton coupling constants (³JHH) are governed by the dihedral angle between the coupled protons, as described by the Karplus relationship. Analysis of these coupling constants within the ethanol side chain and between the side chain and the indazole ring can provide information on the preferred solution-state conformation. magritek.commdpi.com

Furthermore, NMR anisotropy effects can be exploited. The use of chiral derivatizing agents, such as Mosher's acid, to form diastereomeric esters can lead to observable differences in the chemical shifts of nearby protons. These differences allow for the assignment of the absolute configuration of the chiral alcohol.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its fragments. springernature.com For this compound (C₉H₁₀N₂O), HRMS can confirm the molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm). rsc.org

Fragmentation analysis, often performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), reveals characteristic breakdown patterns. The molecular ion peak (M⁺) would be prominent. A key fragmentation pathway for this molecule is the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion. Another significant fragmentation would be the alpha-cleavage resulting in the loss of the CH(OH)CH₃ radical, leading to a fragment corresponding to the indazolyl cation, or the formation of a stable benzylic-type cation through cleavage of the C-C bond adjacent to the ring. wiley-vch.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. mdpi.comresearchgate.net

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. mdpi.com A sharp band around 3150 cm⁻¹ can be attributed to the N-H stretch of the indazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The region between 1620-1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic indazole core. uobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which can be characteristic of the indazole scaffold. nih.gov The C-C stretching of the ethanol side chain would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (alcohol)3400 - 3200 (broad)IR
N-H Stretch (indazole)~3150IR
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=C / C=N Aromatic Stretch1620 - 1450IR, Raman
C-O Stretch (alcohol)~1100IR

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Crucially, for a chiral compound that crystallizes in a non-centrosymmetric space group, X-ray diffraction analysis can determine the absolute configuration of the stereocenter without ambiguity, often through the analysis of anomalous dispersion effects (e.g., calculation of the Flack parameter). rsc.orgresearchgate.net

Chiroptical Spectroscopy (ECD, ORD) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules in solution. researchgate.net

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's stereochemistry. The absolute configuration of this compound can often be determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations. frontiersin.org

ORD Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to the ECD spectrum through the Kronig-Kramers relations. researchgate.net Both techniques are valuable for assessing enantiomeric purity. The magnitude of the ECD signal or the optical rotation at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). nih.govnsf.gov This allows for a quantitative determination of the enantiomeric composition of a sample.

Computational Chemistry and Theoretical Studies of 1 1h Indazol 4 Yl Ethanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 1-(1H-Indazol-4-yl)ethanol. Methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute its electronic characteristics. nih.govacs.orgresearchgate.nettandfonline.com These calculations provide a detailed picture of the molecule's electron distribution, which is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich indazole ring system, indicating this region is the most susceptible to electrophilic attack. The LUMO is also anticipated to be distributed across the bicyclic aromatic system. The energy gap provides insight into the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Based on DFT calculations for similar indazole derivatives, the FMO energies can be estimated.

ParameterTypical Energy Range (eV) for Indazole Derivatives
EHOMO-5.0 to -6.5
ELUMO-0.8 to -2.8
Energy Gap (ΔE)~4.0 to 5.0

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative potential (nucleophilic sites, typically colored red) and positive potential (electrophilic sites, colored blue).

In a theoretical MEP map of this compound, the most electron-rich (red) areas are expected to be concentrated around the N2 nitrogen of the pyrazole (B372694) ring and the oxygen atom of the ethanol (B145695) substituent. These sites represent the most likely points for hydrogen bonding and electrophilic attack. malayajournal.orgbohrium.com Conversely, the most electron-poor (blue) regions would be located around the acidic protons, specifically the N1-H of the indazole ring and the O-H of the ethanol group, making them susceptible to nucleophilic attack. malayajournal.orgbhu.ac.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis, performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. A key area of flexibility in this compound is the rotation of the ethanol side chain around the single bonds connecting it to the indazole ring.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational stability and how it behaves in a solution. nih.govnih.gov An MD simulation would track the atomic movements of this compound, revealing its preferred conformations and the potential for intramolecular hydrogen bonds between the ethanol's hydroxyl group and the N1 atom of the indazole ring. Such analyses help to understand the molecule's average structure and fluctuations in a realistic environment. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. For this compound, DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.orgresearchgate.net

A comparison of calculated and experimental NMR data is a powerful method for structural confirmation. nih.gov Discrepancies between predicted and observed values can often be explained by solvent effects or specific conformational preferences. acs.org Similarly, theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum, helping to assign specific bands to functional groups like O-H, N-H, and C-C stretches. tandfonline.comjmchemsci.com

Atom/GroupHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
N1-H~13.0~13.2
Aromatic Protons (H3, H5, H6, H7)7.0 - 8.27.1 - 8.3
CH (ethanol)~5.0~5.1
CH₃ (ethanol)~1.5~1.6
Aromatic Carbons110 - 140111 - 141
C3 (Indazole)~133 ~134

Tautomerism and Isomer Stability Studies of Indazole Derivatives

A defining characteristic of the indazole scaffold is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms, leading to the 1H-indazole and 2H-indazole tautomers. malayajournal.org The relative stability of these tautomers is crucial as it dictates the predominant form of the molecule and influences its chemical and biological properties. malayajournal.org

Numerous theoretical studies have consistently demonstrated that for the parent indazole and its simple derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.net This stability difference is attributed to the electronic arrangement, where the 1H form has a benzenoid structure, which is more aromatic and thus lower in energy than the quinonoid structure of the 2H form. ajchem-a.com Computational studies have quantified this energy difference using various levels of theory.

Computational MethodCalculated Energy Difference (ΔE) favoring 1H-tautomer (kJ/mol)Reference
MP2/cc-pVTZ13.6 researchgate.net
MP2/6-31G**15.0 nih.govresearchgate.net
B3LYP/6-311++G(d,p)20.0 acs.org
B3LYP/6-31G*21.4 researchgate.net

Molecular Docking and Binding Affinity Predictions (Focus on theoretical interactions)

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jmchemsci.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. For this compound, docking studies would be used to explore its theoretical interactions with a given biological target.

The simulation would place the molecule into the active site of a protein and calculate a binding score, which estimates the binding affinity. The analysis would focus on the specific intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The indazole ring is capable of forming multiple key interactions: the N-H group can act as a hydrogen bond donor, the N2 atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking with residues like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov The ethanol substituent's hydroxyl group can also participate as both a hydrogen bond donor and acceptor.

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residue
Indazole N1-HHydrogen Bond (Donor)Asp, Glu (carboxylate side chains)
Indazole N2Hydrogen Bond (Acceptor)Ser, Thr, Asn, Gln (side chain H-bond donors)
Indazole Ringπ-π StackingPhe, Tyr, Trp (aromatic side chains)
Ethanol -OHHydrogen Bond (Donor/Acceptor)His, Ser, Asp, Glu, Main chain C=O or N-H
Ethanol -CH₃Hydrophobic InteractionAla, Val, Leu, Ile (aliphatic side chains)

Preclinical Biological Evaluation and Mechanistic Investigations of 1 1h Indazol 4 Yl Ethanol and Its Analogs

In Vitro Assays for Molecular Target Identification and Engagement

In vitro assays are fundamental in the early stages of drug discovery to identify the molecular targets of a compound and confirm its engagement with those targets. For indazole analogs, these assays have revealed a broad range of activities against enzymes and receptors involved in critical cellular processes.

The indazole scaffold is a common feature in many kinase inhibitors. rsc.org Analogs have demonstrated potent inhibitory activity against a variety of protein kinases through competitive binding at the ATP pocket. nih.gov

Kinase Inhibition: Indazole derivatives have been successfully developed as inhibitors of several key kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptors (FGFRs): Several series of indazole derivatives have been identified as potent inhibitors of FGFRs. mdpi.comnih.govnih.gov For example, a series of 1H-indazol-3-amine derivatives showed significant inhibitory activity against FGFR1, with the most potent compound, 7r, exhibiting an IC50 value of 2.9 nM in enzymatic assays. nih.gov Docking studies confirmed that the indazole core forms crucial hydrogen bonds with hinge region residues like Ala564 in the ATP-binding pocket of FGFR1. rsc.org

Polo-like Kinase 4 (PLK4): As a critical regulator of centriole duplication, PLK4 is a target for cancer therapy. rsc.orgnih.gov N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly effective PLK4 inhibitors. nih.govrsc.org Compound K22, from this series, displayed remarkable potency with a PLK4 IC50 of 0.1 nM. nih.govrsc.org Another clinical candidate, CFI-400945, is also an indazole-based PLK4 inhibitor. mdpi.com

Akt (Protein Kinase B): The indazole scaffold is present in inhibitors of the serine/threonine kinase Akt, a key node in cell growth and survival pathways. nih.govucsf.edursc.org Modifications to the indazole-pyridine core of one series led to an inhibitor (37c) with an IC50 of 0.6 nM against Akt and an improved cardiovascular safety profile. acs.orgrcsb.orgebi.ac.uk

Extracellular signal-regulated kinase (ERK): Indazole amide derivatives have been developed as potent inhibitors of ERK1/2, which are key components of the MAPK signaling pathway. nih.govresearchgate.net

Receptor Binding: Beyond enzyme inhibition, indazole analogs have been shown to bind to various receptors.

A series of 2H-indazole derivatives were evaluated for their antiprotozoal activity and also tested for their ability to inhibit human cyclooxygenase-2 (COX-2), showing a potential dual-action mechanism. mdpi.com

In silico studies have suggested that certain asymmetric hexahydro-2H-indazoles could be active as Estrogen Receptor α (ERα) inhibitors. japsonline.com

Compound ClassTarget Enzyme/ReceptorPotency (IC50/EC50)Reference
1H-Indazol-3-amine derivativesFGFR12.9 nM (for compound 7r) nih.gov
N-(1H-Indazol-6-yl)benzenesulfonamidesPLK40.1 nM (for compound K22) nih.govrsc.org
Indazole-Pyridine derivativesAkt0.6 nM (for compound 37c) acs.orgebi.ac.uk
Indazole Amide derivativesERK1/2Low nM range nih.govresearchgate.net
2,3-Diphenyl-2H-indazole derivativesCOX-2Active (qualitative) mdpi.com
(1R,2S)-2-(1H-Indazol-6-yl)spiro[...]PLK4Single-digit nM mdpi.com
1H-Indazole derivativesPan-Pim kinases0.4 nM (Pim-1), 1.1 nM (Pim-2) nih.gov

Following target engagement, it is crucial to understand how these interactions affect cellular signaling pathways. Studies on indazole analogs have demonstrated their ability to modulate several key pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Pathway: Many indazole-based kinase inhibitors target components of this critical survival pathway. A series of 3-ethynyl-1H-indazoles was found to inhibit the phosphorylation of both AKT and PRAS40, indicating disruption of the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.net These compounds were shown to be active against PI3K, PDK1, and mTOR kinases. nih.govresearchgate.net

MAPK/ERK Pathway: Indazole amide inhibitors of ERK1/2 effectively suppress ERK signaling in cancer cells, such as the BRAF mutant HT-29 cell line. nih.govresearchgate.net This demonstrates on-target pathway modulation consistent with their enzymatic inhibition.

Wnt Signaling Pathway: The Wnt pathway is crucial for development and is often dysregulated in cancer and other conditions. Indazole compounds have been disclosed for their potential to treat disorders characterized by the activation of Wnt signaling. google.com

Cell Cycle Control and Apoptosis: By inhibiting kinases like PLK4 and CDKs, indazole derivatives can disrupt the cell cycle and induce apoptosis. google.com PLK4 inhibitors based on an indazole scaffold perturb centriole replication, leading to mitotic disarray and subsequent cell death in breast cancer cells. rsc.org Similarly, another indazole derivative, 2f, was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov This compound also decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. rsc.orgnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing lead compounds into drug candidates with improved potency, selectivity, and pharmacokinetic properties. For indazole analogs, these studies have provided clear guidance for chemical modifications.

Systematic modification of the indazole scaffold has revealed key structural features that govern biological activity.

The Indazole Core: The indazole ring itself is a critical pharmacophore. Its nitrogen atoms often form essential hydrogen bonds with the hinge region of kinase ATP-binding sites. rsc.orgresearchgate.net Studies comparing indole (B1671886) and indazole fragments showed that the 2-position nitrogen in the indazole ring is crucial for FGFR1 inhibition, with indole-based fragments being largely inactive. nih.gov

Substitutions on the Indazole Ring:

C3-Position: Modifications at this position are common. For Akt inhibitors, analogs with a methyl group at the C3 position were reported to be more potent than the corresponding 3-hydrogen derivatives. nih.govrsc.org

C4-Position: For a series of indazole arylsulfonamides targeting the CCR4 receptor, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be the most potent substituents. nih.gov

C6-Position: In a series of 1H-indazol-3-amine FGFR1 inhibitors, substituting the phenyl ring at the C6-position of the indazole with groups like 3-methoxyphenyl (B12655295) or 3-ethoxyphenyl was found to be beneficial. nih.govrsc.org Adding a fluorine atom to this phenyl ring further improved activity. rsc.org

Substitutions on Appended Groups: The nature of the groups attached to the indazole core is determinant for potency and selectivity. In a series of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 inhibitors, adding a 3-ethenylpyridine group in the solvent-exposed region enhanced performance. rsc.org For a series of indazole-based VEGFR-2 inhibitors, introducing hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity. nih.gov

Scaffold/SeriesPosition of ModificationEffect of SubstitutionTargetReference
1H-IndazoleC2-NitrogenEssential for activity vs. IndoleFGFR1 nih.gov
Akt Inhibitor SeriesC3-PositionMethyl group increases potencyAkt nih.govrsc.org
FGFR1 Inhibitor SeriesC6-Aryl Group3-ethoxyphenyl > 3-methoxyphenyl; addition of fluorine enhances activityFGFR1 rsc.org
PLK4 Inhibitor SeriesBenzene (B151609) Ring (para)Methyl substituent (K02) showed highest activity among alkyl groupsPLK4 rsc.org
CCR4 Antagonist SeriesC4-PositionMethoxy or hydroxyl groups are most potentCCR4 nih.gov
VEGFR-2 Inhibitor SeriesPyrimidine RingAmide/sulfonamide groups enhance activityVEGFR-2 nih.gov

The design of novel indazole analogs often employs structure-based and fragment-based strategies. nih.govnih.gov Synthetic routes are developed to allow for diverse modifications across the scaffold.

Synthetic Strategies: Common synthetic strategies include scaffold hopping and molecular hybridization to combine the favorable features of known inhibitors. nih.gov For instance, novel 1H-indazol-3-amine derivatives were designed based on the structures of known FGFR inhibitors AZD4547 and NVPBGJ-398. nih.gov The synthesis of N-aryl-2H-indazoles has been achieved through Cp*Co(III)-promoted C-H bond functionalization. nih.gov Other routes involve the cyclization of o-haloaryl N-sulfonylhydrazones using copper catalysis. nih.gov

Fragment-Based Design: A fragment-led de novo design approach successfully identified 1H-indazole-based fragments that inhibit FGFR kinases. nih.gov These fragments served as starting points for optimization into more potent inhibitors.

Virtual Screening: Virtual screening coupled with fragment-based drug design has been used to identify and optimize indazole derivatives as PLK4 inhibitors, leading to the discovery of potent lead compounds like CZL-S092. nih.gov

Mechanism of Action Elucidation at the Cellular and Subcellular Level

Understanding the precise mechanism of action is critical for the further development of a drug candidate. For indazole analogs, this involves confirming their interaction with the intended target in a cellular context and elucidating the downstream consequences.

Target Engagement in Cells: The mechanism of action for many indazole-based kinase inhibitors involves binding to the ATP-binding site, thereby preventing the phosphorylation of substrate proteins. nih.gov This is often confirmed in cellular assays by showing a dose-dependent inhibition of the phosphorylation of a known downstream target. For example, indazole-based ERK inhibitors were shown to block ERK signaling in HT29 cells. nih.gov

Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death. The indazole derivative 2f was found to induce apoptosis in breast cancer cells, which was associated with the modulation of Bcl-2 family proteins and the activation of caspases. rsc.orgnih.gov This points to the engagement of the intrinsic mitochondrial apoptosis pathway. rsc.orgnih.gov

Disruption of Mitosis: For inhibitors of cell cycle kinases like PLK4, the mechanism involves disrupting the mitotic process. Indazole-based PLK4 inhibitors cause errors in centriole duplication, leading to abnormal mitotic spindles, cell cycle arrest, and ultimately, apoptosis. rsc.org

Inhibition of Cell Migration and Invasion: The indazole compound 2f was also shown to disrupt the migration and invasion of 4T1 cancer cells, a mechanism associated with a reduction in the expression of matrix metalloproteinase-9 (MMP9). rsc.orgnih.gov

Cellular Uptake, Distribution, and Metabolism (in vitro/preclinical)

For instance, studies on other small molecule inhibitors containing the indazole moiety have been conducted. In one such study, the cellular uptake and metabolic stability of four different inhibitors were evaluated in MDA-MB-231 cells. The results showed significant variability in cellular accumulation, with some compounds achieving high intracellular concentrations while others showed limited uptake. For example, one compound demonstrated 98% accumulation in cells at a 2 µM concentration, whereas another only reached 2% uptake at a 10 µM concentration. The stability of these compounds also varied, with some remaining stable within the cells for over 72 hours.

Another study focusing on a radiolabeled PI3K inhibitor, Pictilisib (GDC-0941), which features a 2-(1H-indazol-4-yl) group, investigated its uptake in breast cancer cell lines. The pictilisib-sensitive MCF-7 cells showed a significantly higher uptake over time compared to the pictilisib-insensitive MDA-MB-231 cells. This suggests that the cellular uptake of such compounds can be cell-line dependent and may correlate with their biological activity.

The metabolism of ethanol (B145695) itself is a well-understood process, primarily occurring in the liver via alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), mainly involving the CYP2E1 enzyme. These pathways convert ethanol to acetaldehyde, which is then metabolized to acetate. While 1-(1H-Indazol-4-yl)ethanol contains an ethanol group, its metabolism would likely be more complex due to the presence of the indazole ring, and specific metabolic studies would be required to elucidate its biotransformation pathways.

Interactive Data Table: Cellular Uptake of Indazole-related Compounds

Compound ReferenceCell LineIncubation Time (h)Input Concentration (µM)Cellular Accumulation (%)Intracellular Concentration (nmol/million cells)
Compound 1MDA-MB-23161020.038 ± 0.03
Compound 2MDA-MB-231620<10.050 ± 0.06
Compound 3MDA-MB-23162985.5 ± 0.05
Compound 4MDA-MB-23162095.9 ± 0.02
[11C]-PictilisibMCF-71-6.06 ± 1.36-
[11C]-PictilisibMDA-MB-2311-1.19 ± 0.47-

Identification of Key Biological Targets

The specific biological targets of this compound have not been explicitly identified in published research. However, the indazole scaffold is a common feature in a variety of biologically active compounds, suggesting a range of potential targets.

Derivatives of indazole have been investigated for their inhibitory effects on several key enzyme families. For example, some indazole-containing compounds have been shown to target protein kinases, which are crucial regulators of cellular signaling pathways. The inhibition of these kinases is a common mechanism for anti-cancer agents.

Furthermore, research on (1H-Indazol-4-yl)methanol, a closely related analog, has suggested potential inhibitory activity against Monoamine Oxidase B (MAO-B) and neuronal Nitric Oxide Synthase (nNOS). These enzymes are involved in neurotransmitter metabolism and neurological processes, respectively, indicating potential applications in neurodegenerative diseases.

In the context of cancer, indazole-based compounds have been developed as inhibitors of Poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a class of targeted therapy for cancers with specific DNA repair defects.

Given the diverse targeting capabilities of indazole derivatives, identifying the specific biological targets of this compound would require dedicated screening and mechanistic studies.

Proof-of-Concept Studies in Relevant Preclinical Disease Models (non-human)

There are no specific proof-of-concept studies in preclinical disease models reported for this compound in the available scientific literature. However, studies on other indazole-containing compounds demonstrate the potential of this chemical class in various disease models.

For instance, a pan-FGFR inhibitor containing an indazole moiety, LY2874455, was investigated in preclinical models of liposarcoma. This study assessed the effects of the compound on cell growth and apoptosis in vitro and its efficacy in in vivo models.

In another example, the PI3K inhibitor Pictilisib, which contains the 1H-indazol-4-yl group, was evaluated in mouse xenograft models of breast cancer. Micro-PET scanning revealed that the uptake of the radiolabeled compound was significantly higher in pictilisib-sensitive tumors compared to insensitive ones, demonstrating a potential for both therapeutic efficacy and as an imaging agent.

These examples highlight the utility of indazole-based compounds in preclinical research across different disease areas, particularly in oncology. Future research would be needed to conduct similar proof-of-concept studies to determine the potential therapeutic applications of this compound.

Future Research Directions and Translational Perspectives for 1 1h Indazol 4 Yl Ethanol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of indazole derivatives has been a subject of extensive research. nih.gov Traditional methods for producing compounds like (1H-indazol-1-yl)methanol derivatives often involve reactions with formaldehyde (B43269) in aqueous hydrochloric acid. nih.gov However, future research must prioritize the development of more efficient, safer, and environmentally benign synthetic routes.

Key areas for exploration include:

Green Catalysis: The use of natural, biodegradable catalysts, such as lemon peel powder, has shown promise in synthesizing 1H-indazoles under ultrasonic irradiation, offering a greener alternative to conventional methods. researchgate.netresearchgate.net

Continuous-Flow Chemistry: Implementing continuous-flow reactors can enhance safety, particularly when dealing with energetic intermediates, improve reaction efficiency, and allow for easier scalability compared to batch processes. rsc.org This approach minimizes byproducts and avoids the need for extensive purification steps like chromatography. rsc.org

Metal-Free Processes: Developing novel, metal-free synthetic strategies is crucial for producing pharmaceutical intermediates to avoid metal contamination in the final product. rsc.org

Modern Catalytic Methods: Advanced techniques such as catalytic C-H activation are enabling more efficient and regioselective synthesis of novel indazole derivatives, which could be adapted for 1-(1H-Indazol-4-yl)ethanol.

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives

Feature Traditional Synthesis (e.g., Batch) Future Sustainable Synthesis (e.g., Flow Chemistry)
Catalyst Often relies on mineral acids or transition metals. Employs green, natural, or metal-free catalysts. researchgate.netrsc.org
Solvents May use hazardous organic solvents. Prioritizes water or greener solvents like ethanol (B145695). researchgate.net
Efficiency Can have moderate yields and require multiple purification steps. Aims for high, atom-economical yields in a one-pot process. rsc.org
Safety Handling of potentially hazardous reagents in large volumes. Safer handling of energetic intermediates in small volumes within the reactor. rsc.org
Scalability Can be challenging to scale up consistently. More straightforward and controlled scalability.

Application in Chemical Biology and as Molecular Probes

The structural features of this compound, particularly its reactive hydroxyl group, make it an excellent candidate for derivatization into chemical biology tools. smolecule.com These molecular probes are essential for elucidating the mechanism of action, identifying biological targets, and studying the cellular distribution of bioactive compounds.

Future development could focus on creating:

Fluorescent Probes: Attaching a fluorescent tag to the hydroxyl group would enable researchers to visualize the compound's localization within cells and tissues through microscopy. smolecule.com

Affinity-Based Probes: Biotinylation or the introduction of a photoreactive group (photoaffinity labeling) would allow for the identification and isolation of specific protein targets that bind to the this compound scaffold.

Target Engagement Probes: Designing derivatives that can be used in techniques like Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

Table 2: Potential Molecular Probes Derived from this compound

Probe Type Modification Research Application
Fluorescent Probe Conjugation of a fluorophore (e.g., FITC, rhodamine) to the ethanol group. Cellular imaging, tracking subcellular localization. smolecule.com
Photoaffinity Label Incorporation of a photoreactive group (e.g., benzophenone, diazirine). Covalent labeling and identification of direct binding partners (target deconvolution).
Biotinylated Probe Attachment of a biotin (B1667282) molecule. Affinity purification of target proteins for subsequent identification by mass spectrometry.

Integration of Artificial Intelligence and Machine Learning in Lead Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. mednexus.orgbpasjournals.com These technologies can be applied to the this compound scaffold to expedite the discovery and optimization of new drug candidates.

Key applications of AI/ML include:

Lead Optimization: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives, guiding medicinal chemists to synthesize the most promising compounds. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like properties and reducing late-stage failures. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, exploring a vast chemical space to identify novel structures with high predicted activity and selectivity. mednexus.org

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel biological targets for which indazole-based compounds might be effective. bpasjournals.com

Table 3: AI/ML Applications in the Drug Discovery Pipeline for this compound Derivatives

Discovery Stage AI/ML Technique Objective
Target Identification Data Mining, Network Analysis Identify and validate novel protein targets. bpasjournals.com
Hit Discovery Virtual Screening, Deep Learning Screen large virtual libraries to identify initial hits. nih.gov
Lead Optimization QSAR, Generative Models Design new derivatives with improved potency and selectivity. nih.govresearchgate.net
Preclinical Development Predictive Modeling Forecast ADMET properties and potential off-target effects. researchgate.net

Emerging Roles beyond Traditional Medicinal Chemistry (e.g., Material Science, Catalysis)

While the indazole scaffold is primarily known for its pharmacological applications, its unique electronic and structural properties suggest potential roles in other scientific fields.

Material Science: Indazole-based materials have been investigated for their use in organic photovoltaics. smolecule.com The aromatic indazole core of this compound, combined with the hydroxyl group's ability to form hydrogen bonds, could be leveraged to design novel organic semiconductors, polymers, or liquid crystals with specific electronic and self-assembly properties. smolecule.com

Catalysis: The nitrogen atoms within the indazole ring possess lone pairs of electrons, making them potential ligands for coordinating with metal centers. Future research could explore the use of this compound derivatives as ligands in asymmetric catalysis, potentially enabling novel chemical transformations.

Table 4: Potential Applications of this compound in Emerging Fields

Field Potential Application Key Structural Feature
Material Science Organic electronics (e.g., OLEDs, organic photovoltaics). smolecule.com Aromatic, planar indazole ring system.
Functional polymers, liquid crystals. Hydroxyl group for hydrogen bonding and polymerization.
Catalysis Ligand for transition metal catalysts. Nitrogen atoms in the pyrazole (B372694) ring for metal coordination.

Unexplored Biological Target Classes and Therapeutic Areas

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties, often through kinase inhibition. nih.govrsc.org However, the full therapeutic potential of compounds derived from this compound is likely much broader.

Future research should focus on screening these compounds against new and less-explored biological targets:

Epigenetic Targets: Modulators of epigenetic enzymes like histone deacetylases (HDACs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs) are a growing class of therapeutics, particularly in oncology. The indazole scaffold could serve as a novel core for developing inhibitors of these targets.

Ion Channels and GPCRs: These membrane proteins represent major drug target classes. High-throughput screening of a library of this compound derivatives could uncover novel modulators of specific ion channels or G-protein coupled receptors (GPCRs) implicated in a variety of diseases.

Protein-Protein Interaction (PPI) Inhibitors: The indazole core can serve as a scaffold to mimic key amino acid residues, making it suitable for designing small molecules that disrupt disease-relevant protein-protein interactions, such as the PD-1/PD-L1 interaction in cancer immunotherapy. nih.gov

This exploration could expand the therapeutic applications of this compound class into new areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For instance, some indazole derivatives have shown inhibitory effects on monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), suggesting potential for research into neurological conditions. smolecule.com

Table 5: Unexplored Target Classes and Therapeutic Rationale

Target Class Example Targets Therapeutic Rationale & Potential Disease Area
Epigenetic Modulators HDACs, HMTs, DNMTs Altering gene expression; potential in oncology and inflammatory diseases.
Ion Channels Voltage-gated sodium or potassium channels Modulating neuronal excitability; potential in pain, epilepsy, and cardiac arrhythmias.
GPCRs Dopamine, serotonin, or cannabinoid receptors Broad applications in neuroscience, metabolic disorders, and inflammation.
PPIs PD-1/PD-L1, Bcl-2 family proteins Disrupting signaling pathways in cancer and autoimmune diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1H-Indazol-4-yl)ethanol, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are reported:

  • Hydrazide Coupling : Reacting aldehyde derivatives with hydrazides under reflux in ethanol, followed by silica gel chromatography. Yields range from 41.9% to 51.9% depending on substituents .
  • Triazole-Thiadiazine Formation : Refluxing indole-4-yl derivatives with phenacyl bromides in ethanol for 8–10 hours, followed by silica gel purification .
    • Critical Factors : Solvent choice (ethanol for polar intermediates), temperature control, and purification methods (e.g., chromatography vs. recrystallization) significantly impact yield.

Q. How can structural characterization of this compound derivatives be performed?

  • Techniques :

  • X-ray Crystallography : Use SHELXL for refinement and WinGX for data processing. Example parameters: Rfactor=0.035R_{\text{factor}} = 0.035, T=100KT = 100 \, \text{K}, and mean C–C\text{C–C} bond length = 0.002 Å .
  • Spectroscopy : 1H NMR^1\text{H NMR} for verifying ethanol moieties (e.g., hydroxyl proton at δ 4.8–5.2 ppm) and 13C NMR^{13}\text{C NMR} for indazole ring confirmation .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methods :

  • Column Chromatography : Use hexane-ethyl acetate gradients for polar intermediates (e.g., triazole-thiadiazines) .
  • Recrystallization : Ethanol or chloroform are preferred solvents for high-purity solids (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

  • Case Study :

  • Antifungal Activity : Chlorinated derivatives (e.g., 2,4-dichlorophenyl analogs) show enhanced efficacy against Candida albicans due to increased lipophilicity and membrane penetration .
  • SAR Analysis : Dihedral angles between indazole and substituent rings (e.g., 1.30° for fluorophenyl derivatives) influence binding to fungal cytochrome P450 .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Approach :

  • Hydrogen Bonding Analysis : O–H⋯N interactions in crystal packing (e.g., chains along the b-axis) may explain variability in solubility and bioavailability .
  • Validation : Cross-reference X-ray data with molecular docking studies to identify key binding residues (e.g., imidazole interactions with fungal lanosterol demethylase) .

Q. What strategies address low yields in the synthesis of this compound analogs?

  • Troubleshooting :

  • Catalytic Optimization : Use tetrakis(dimethylamino)ethylene (TDAE) to enhance nucleophilic substitution efficiency in imidazole-ethanol derivatives .
  • Byproduct Management : Monitor chlorinated byproducts via HPLC (C18 column, acetonitrile-water mobile phase) to minimize impurities .

Q. How can computational modeling guide the design of novel this compound derivatives?

  • Methods :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • Molecular Dynamics : Simulate membrane permeability for antifungal candidates using logP values (e.g., 2.8–3.5 for dichlorophenyl derivatives) .

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